Differential Calcium Channel Receptor Binding Affinity of N-Desmethyldiltiazem Compared to Other Diltiazem Metabolites
N-Desmethyldiltiazem (MA) demonstrates a specific and quantifiable affinity for the diltiazem binding site on L-type calcium channels, which is intermediate between the more potent deacetylated metabolite (M1) and the less potent multi-step metabolites. This ranking is critical for understanding its contribution to the overall pharmacological effect of diltiazem and for validating its activity in experimental models [1].
| Evidence Dimension | Calcium channel binding affinity (pIC50) |
|---|---|
| Target Compound Data | 6.49 |
| Comparator Or Baseline | Diltiazem (6.87), M1 (6.72), M2 (6.03), M4 (5.51), M6 (5.33) |
| Quantified Difference | MA is 0.38 log units less potent than diltiazem, 0.23 log units less potent than M1, and 1.16 log units more potent than M6 |
| Conditions | [3H]diltiazem displacement assay in rat cerebral cortex membranes at 37°C |
Why This Matters
This data allows researchers to select MA over M1 or M2/M4/M6 when a specific level of residual calcium channel activity is required to isolate other mechanisms or to quantify its specific contribution to the pharmacological profile of diltiazem.
- [1] Schoemaker H, Hicks PE, Langer SZ. Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity. J Cardiovasc Pharmacol. 1987 Feb;9(2):173-80. View Source
